molecular formula C9H14N4O B2633305 6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 1600872-73-8

6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2633305
CAS No.: 1600872-73-8
M. Wt: 194.238
InChI Key: QJFMUUQNKBATSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the reaction of 4-methylpiperazine with a suitable pyrimidinone precursor. One common method involves the cyclization of a precursor compound under acidic or basic conditions to form the dihydropyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydropyrimidinone moiety to a more saturated form.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine
  • 4-({[(4-Methylpiperazin-1-yl)amino]carbonothioyl}amino)benzenesulfonamide
  • 6-(4-Methylpiperazin-1-yl)-4-o-tolylnicotinamide

Uniqueness

6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)8-6-9(14)11-7-10-8/h6-7H,2-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMUUQNKBATSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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